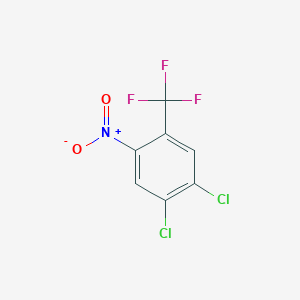

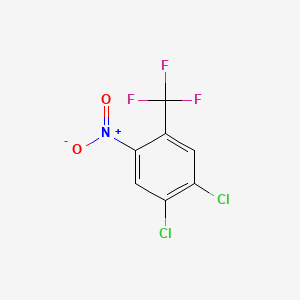

4,5-Dichloro-2-nitrobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUARSWOJRDXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371646 | |

| Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50594-31-5 | |

| Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-2-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

December 25, 2025

Introduction

4,5-Dichloro-2-nitrobenzotrifluoride is a fluorinated aromatic compound of significant interest in organic synthesis. As a substituted benzotrifluoride, its unique electronic and lipophilic properties, conferred by the trifluoromethyl group, make it a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] The presence of chlorine and nitro functional groups provides multiple reaction sites for further chemical transformations. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its characterization, and a summary of safety and handling information.

Physicochemical Properties

The properties of this compound are primarily derived from computational models, as detailed experimental data is limited in publicly available literature. The following table summarizes these key characteristics.

| Property | Value | Source |

| IUPAC Name | 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | PubChem[2] |

| CAS Number | 50594-31-5 | PubChem[2][3] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | PubChem[2][3] |

| Molecular Weight | 259.99 g/mol | PubChem[2] |

| Monoisotopic Mass | 258.9414682 Da | PubChem[2] |

| Appearance | Solid (predicted) | - |

| XLogP3 | 3.9 | PubChem[2] |

| Polar Surface Area | 45.8 Ų | PubChem[2] |

| Hydrogen Bond Donors | 0 | PubChem[2] |

| Hydrogen Bond Acceptors | 3 | PubChem[2] |

| Rotatable Bond Count | 1 | PubChem[2] |

Logical & Experimental Workflows

To understand the context of this chemical, the following diagrams illustrate its identification and a general synthetic approach.

Caption: Logical relationship of chemical identifiers for the target compound.

Caption: A generalized workflow for the synthesis via aromatic nitration.

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general procedure can be adapted from standard nitration reactions of related benzotrifluoride compounds.[7][8]

4.1 Synthesis via Nitration of 3,4-Dichlorobenzotrifluoride (General Protocol)

This protocol outlines a representative method for the nitration of a dichlorobenzotrifluoride isomer.

-

Objective: To introduce a nitro group onto the aromatic ring of 3,4-dichlorobenzotrifluoride.

-

Methodology:

-

Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, concentrated sulfuric acid is cooled to below 10°C in an ice bath.[7] Fuming nitric acid (1.5 equivalents) is added slowly and dropwise to the sulfuric acid while maintaining the low temperature.[7]

-

Reaction: 3,4-Dichlorobenzotrifluoride (1 equivalent) is added dropwise from the addition funnel to the prepared nitrating mixture. The internal temperature must be carefully maintained between 0°C and 10°C throughout the addition.[7]

-

Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours.[7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Work-up and Isolation: The reaction mixture is slowly poured onto crushed ice with vigorous stirring to quench the reaction. The resulting precipitate (the crude product) is collected by vacuum filtration.

-

Purification: The crude solid is washed with water until neutral, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.[7] The product is then dried over an anhydrous agent like sodium sulfate.[7] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

-

4.2 Determination of Melting Point (General Protocol)

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology:

-

A small, dry sample of the purified crystalline solid is packed into a capillary tube.

-

The tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Spectral Information

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched literature. However, for related isomers like 5-Chloro-2-nitrobenzotrifluoride, various spectral analyses including FTIR, ATR-IR, and 1D NMR have been performed and are available in databases like PubChem.[9] Researchers synthesizing the title compound would typically perform these analyses for structural verification.

Safety and Handling

Based on GHS classifications from notifications to the ECHA C&L Inventory, this compound is considered a hazardous substance.[2]

-

Hazard Statements:

-

Pictogram:

-

Warning (Exclamation Mark)[2]

-

-

Precautionary Measures:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2][10] Wash skin thoroughly after handling (P264).[2][10] Use only outdoors or in a well-ventilated area (P271).[2][10] Wear protective gloves, eye protection, and face protection (P280).[2][10]

-

Response: If on skin, wash with plenty of water (P302+P352).[2][10] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2][10] If skin or eye irritation persists, get medical advice/attention.[2] If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340).[2][10]

-

Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233).[2][10] Store locked up (P405).[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant (P501).[2][10]

-

It is imperative to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

- 1. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 2. This compound | C7H2Cl2F3NO2 | CID 2736844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. echemi.com [echemi.com]

- 5. 2,4-DICHLORO-5-(TRIFLUOROMETHYL)NITROBENZENE [chembk.com]

- 6. 2,4-Dichloro-5-nitrobenzotrifluoride CAS#: 400-70-4 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

In-Depth Technical Guide: 4,5-Dichloro-2-nitrobenzotrifluoride (CAS Number 50594-31-5)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,5-Dichloro-2-nitrobenzotrifluoride is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifluoromethyl, nitro, and chloro functional groups provide a versatile platform for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethyl and nitro groups activates the benzene ring for nucleophilic aromatic substitution, making it a valuable intermediate for the introduction of various functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on practical experimental details.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 50594-31-5 | [1][2] |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [1][2] |

| Molecular Weight | 259.99 g/mol | [1][2] |

| IUPAC Name | 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | [1][2] |

| Synonyms | 4,5-Dichloro-2-nitro-α,α,α-trifluorotoluene | [1][2] |

| Appearance | Off-white to light yellow powder/crystals | |

| Melting Point | 53-54 °C | |

| Boiling Point | 264.9°C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| XLogP3 | 3.9 | [1][2] |

Spectroscopic Data

Representative Spectroscopic Data (from 2,4-dichloro-5-nitrobenzotrifluoride):

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region, with chemical shifts influenced by the electron-withdrawing groups. |

| ¹³C NMR | Aromatic carbons would show characteristic shifts, with carbons attached to the trifluoromethyl and nitro groups being significantly deshielded. The carbon of the CF₃ group would appear as a quartet due to C-F coupling. |

| ¹⁹F NMR | A single resonance for the -CF₃ group would be expected. |

| Mass Spectrometry (EI) | The molecular ion peak (M+) would be observed at m/z ≈ 259, with a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of NO₂, Cl, and CF₃ groups. |

| Infrared (IR) | Characteristic absorption bands would be observed for the C-Cl, C-F, and NO₂ groups. Asymmetric and symmetric stretches for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on general procedures for the nitration of benzotrifluoride derivatives, a representative synthesis can be proposed starting from 3,4-dichlorobenzotrifluoride.[7][8]

Representative Experimental Protocol: Nitration of 3,4-Dichlorobenzotrifluoride

Materials:

-

3,4-Dichlorobenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to create the nitrating mixture.

-

Once the nitrating mixture is prepared and cooled, add 3,4-dichlorobenzotrifluoride dropwise from the addition funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction between 0 °C and 10 °C throughout the addition to control the regioselectivity and prevent side reactions.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily dictated by its functional groups. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as in the synthesis of heterocycles or amides. The chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and trifluoromethyl groups. This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse range of derivatives.

Experimental Workflow: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

The following diagram illustrates a general workflow for a nucleophilic aromatic substitution reaction using this compound as a substrate.

Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activities of this compound have not been reported, its structural motifs are present in numerous bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9] Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents and crop protection agents.

Logical Pathway for Use as a Pharmaceutical Intermediate

The following diagram illustrates a logical pathway for the utilization of this compound in the synthesis of a hypothetical pharmaceutical target.

Caption: Synthetic pathway for a hypothetical bioactive molecule.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2]

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its rich functionality allows for a wide range of chemical transformations. While detailed experimental protocols and biological data for this specific compound are limited in the public domain, this guide provides a comprehensive overview based on available information and data from structurally related compounds, offering a solid foundation for researchers and developers working with this class of molecules. As with any chemical synthesis, appropriate safety measures and preliminary small-scale experiments are strongly recommended.

References

- 1. rsc.org [rsc.org]

- 2. This compound | C7H2Cl2F3NO2 | CID 2736844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,4-Dichloro-5-nitrobenzotrifluoride(400-70-4) IR Spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for 4,5-Dichloro-2-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4,5-dichloro-2-nitrobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published experimental protocol for this specific compound, this document outlines a proposed synthesis route based on established methodologies for structurally similar molecules, primarily the nitration of 3,4-dichlorobenzotrifluoride.

Proposed Synthesis Pathway

The principal and most direct route for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 3,4-dichlorobenzotrifluoride. This reaction introduces a nitro group (-NO₂) onto the benzene ring. The position of the nitro group is directed by the existing substituents: the trifluoromethyl group (-CF₃) is a meta-director, while the chlorine atoms (-Cl) are ortho-, para-directors. The combined directing effects favor the substitution at the 2-position.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol (Adapted)

The following protocol is adapted from the established synthesis of 2-nitro-3,4-dichlorobenzotrifluoride and general nitration procedures for halogenated benzotrifluorides.[1] Researchers should perform a thorough risk assessment and optimize the conditions as necessary.

Materials and Equipment:

-

3,4-Dichlorobenzotrifluoride

-

Concentrated Sulfuric Acid (98%)

-

Fuming Nitric Acid (≥90%)

-

Ice

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine (Saturated Sodium Chloride Solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask with magnetic stirrer, thermometer, and dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool concentrated sulfuric acid (2.5 equivalents) to 0-5°C in an ice-water bath.[1]

-

Slowly add fuming nitric acid (1.5 equivalents) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.[1]

-

Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 3,4-dichlorobenzotrifluoride (1 equivalent) dropwise from the addition funnel over a period of 30-60 minutes.[1] Maintain the internal temperature of the reaction between 0°C and 10°C throughout the addition.[1]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[1]

-

Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The product will separate as an oil or solid.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[1]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Caption: General experimental workflow for the nitration of 3,4-dichlorobenzotrifluoride.

Quantitative Data

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Chlorobenzotrifluoride | HNO₃ / H₂SO₄ / Oleum | 30-115 (stepwise) | 5-7 | 95 | [2] |

| 4-Chlorobenzotrifluoride | HNO₃ / H₂SO₄ / Oleum | 50-90 | 20.5 | >99 (conversion) | [3] |

| 2,4-Dichlorobenzotrifluoride | NH₄NO₃ / Oleum | 80-100 | 1-4 | 80-85 | [4] |

Reaction Mechanism

The nitration of 3,4-dichlorobenzotrifluoride proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Nitronium Ion: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).

-

Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of 3,4-dichlorobenzotrifluoride to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.

-

Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Caption: Electrophilic aromatic substitution mechanism for the nitration of 3,4-dichlorobenzotrifluoride.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search, risk assessment, and experimental validation by qualified professionals. The provided experimental protocol is an adaptation and has not been independently verified for the synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]

- 3. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 4. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Isomers of Dichloronitrobenzotrifluoride and Their Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloronitrobenzotrifluoride and its isomers represent a class of highly functionalized aromatic compounds with significant potential in medicinal chemistry and drug development. The presence of chlorine, nitro, and trifluoromethyl groups on the benzene ring imparts unique physicochemical properties and offers multiple reactive sites for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the known isomers of dichloronitrobenzotrifluoride, their chemical and physical properties, detailed experimental protocols for their synthesis and characterization, and insights into their current and potential applications in the pharmaceutical industry.

Introduction to Dichloronitrobenzotrifluoride Isomers

The dichloronitrobenzotrifluoride scaffold is a key building block in the synthesis of various organic molecules. The interplay of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the directing effects of the two chlorine (-Cl) atoms, governs the reactivity and biological activity of these compounds. Understanding the distinct properties of each isomer is crucial for their effective utilization in targeted drug design and development.

There are ten possible constitutional isomers of dichloronitrobenzotrifluoride, each with the molecular formula C₇H₂Cl₂F₃NO₂. The systematic identification and characterization of these isomers are paramount for their application in synthetic chemistry.

Physicochemical Properties of Dichloronitrobenzotrifluoride Isomers

The physical and chemical properties of dichloronitrobenzotifluoride isomers are critical for their handling, reaction optimization, and for predicting their behavior in biological systems. The following tables summarize the available quantitative data for some of the commercially available or synthetically reported isomers.

Table 1: General Properties of Dichloronitrobenzotrifluoride Isomers

| Property | Value |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 259.99 g/mol |

Table 2: Known Physicochemical Properties of Dichloronitrobenzotrifluoride Isomers

| Isomer Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene | 400-70-4 | 55-57[1] | 264.9 (Predicted)[1] | 1.6589 (Estimate)[1] |

| 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | 400-65-7 | 17-17.5[2] | 245[2] | 1.638[2] |

| 2,4-Dichloro-3,5-dinitrobenzotrifluoride* | 29091-09-6 | - | - | - |

*Note: 2,4-Dichloro-3,5-dinitrobenzotrifluoride is a dinitro- substituted derivative and is included for its relevance in synthetic pathways.

Synthesis and Experimental Protocols

The synthesis of dichloronitrobenzotrifluoride isomers primarily involves the nitration of the corresponding dichlorobenzotrifluoride precursors. The regioselectivity of the nitration is dictated by the directing effects of the chlorine and trifluoromethyl substituents.

General Synthesis Workflow

The general synthetic approach involves the electrophilic nitration of a dichlorobenzotrifluoride isomer using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.

References

An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-nitrobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dichloro-2-nitrobenzotrifluoride, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of organic solvents. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data for their specific applications.

Introduction to this compound

This compound is a halogenated nitroaromatic compound with the molecular formula C₇H₂Cl₂F₃NO₂[1]. Its structure, featuring electron-withdrawing groups, suggests it is a lipophilic and potentially reactive molecule, making its solubility profile a critical parameter for its use in synthesis, formulation, and biological studies. Understanding its behavior in different organic solvents is essential for process optimization, reaction condition selection, and the development of drug delivery systems.

Chemical and Physical Properties:

While specific solubility data is scarce, the following physical properties from PubChem provide foundational information for solubility considerations[1].

| Property | Value |

| Molecular Formula | C₇H₂Cl₂F₃NO₂ |

| Molecular Weight | 259.99 g/mol |

| IUPAC Name | 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene |

| CAS Number | 50594-31-5 |

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity[2]. Given the structure of this compound, it is expected to be more soluble in nonpolar or moderately polar organic solvents than in highly polar solvents like water. Solvents such as chlorinated hydrocarbons, ethers, and aromatic hydrocarbons are likely to be effective at dissolving this compound.

Experimental Protocols for Solubility Determination

The following sections detail established methodologies for both qualitative and quantitative determination of the solubility of a solid compound like this compound in organic solvents.

3.1. Qualitative Solubility Assessment

A preliminary qualitative assessment can rapidly identify suitable solvents for further quantitative analysis or for applications where precise concentration is not critical.

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of small, clean, and dry test tubes.

-

Solvent Addition: To each test tube, add a measured volume of a different organic solvent (e.g., 1 mL) in a stepwise manner.

-

Mixing: Vigorously agitate the mixture after each solvent addition. Consistent shaking is crucial for ensuring the solute has an opportunity to dissolve[3].

-

Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Classification: Categorize the solubility as "soluble," "partially soluble," or "insoluble" based on the visual evidence. A compound is often considered "soluble" if approximately 3 grams of it dissolve in 100 mL of the solvent[4].

Caption: Figure 1: Workflow for the qualitative determination of solubility.

3.2. Quantitative Solubility Determination: The Shake-Flask Method

The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.

Methodology:

-

Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostated shaker bath is ideal for this purpose.

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter should be used to remove any remaining microscopic solid particles.

-

Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique. Common methods include:

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue[2].

-

Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of a solute in a solution[5].

-

Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used to determine the concentration of a solute relative to an internal standard[6].

-

-

Calculation: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

References

An In-depth Technical Guide to the Material Safety Data Sheet for 4,5-Dichloro-2-nitrobenzotrifluoride

This guide provides a comprehensive overview of the safety, handling, and toxicological properties of 4,5-Dichloro-2-nitrobenzotrifluoride, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance.

Chemical Identification and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₂Cl₂F₃NO₂.[1][2] It is crucial to distinguish it from similar chemical structures to ensure the correct safety precautions are taken.

| Property | Value | Source |

| IUPAC Name | 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | PubChem[1] |

| CAS Number | 50594-31-5 | P&S Chemicals[2] |

| Molecular Weight | 259.99 g/mol | PubChem[1] |

| Synonyms | 3,4-Dichloro-6-nitrobenzotrifluoride, 4,5-Dichloro-2-(trifluoromethyl)nitrobenzene, 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | P&S Chemicals[2] |

Hazard Identification and Classification

This chemical is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Source: PubChem[1]

GHS Pictogram:

Signal Word: Warning

First-Aid Measures

Prompt and appropriate first-aid is critical in case of exposure. The following diagram outlines the recommended procedures.

References

The Nitro Group in 4,5-Dichloro-2-nitrobenzotrifluoride: A Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the nitro group in 4,5-dichloro-2-nitrobenzotrifluoride. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The electron-withdrawing nature of the nitro group, in conjunction with the trifluoromethyl and chloro substituents, profoundly influences the reactivity of the aromatic ring. This guide will focus on two primary aspects of the nitro group's reactivity: its role as a powerful activating group for nucleophilic aromatic substitution (SNAr) and its susceptibility to reduction to form the corresponding aniline derivative. Detailed experimental protocols from analogous compounds are provided to serve as a practical reference for laboratory synthesis.

Introduction

This compound is a substituted aromatic compound characterized by the presence of three distinct electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and two chlorine atoms. The spatial arrangement of these substituents dictates the electronic properties and, consequently, the reactivity of the benzene ring. The nitro group at the 2-position, ortho to a chlorine atom and para to the other, plays a pivotal role in activating the molecule for nucleophilic attack. Furthermore, the nitro group itself can undergo chemical transformations, most notably reduction, to introduce an amino group, a key functional handle for further molecular elaboration. Understanding the reactivity of this nitro group is crucial for designing synthetic routes to novel and functionalized benzotrifluoride derivatives.

Reactivity of the Nitro Group

The reactivity of the nitro group in this compound can be categorized into two main areas:

-

Activation of the Aromatic Ring: The strong electron-withdrawing capacity of the nitro group via both inductive and resonance effects significantly depletes the electron density of the aromatic ring. This renders the ring highly susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr).[1] The nitro group is a more potent activator for SNAr than halogens.[1]

-

Transformation of the Nitro Group: The nitro group can be chemically transformed, most commonly through reduction, to yield an amino group (-NH₂). This transformation is a fundamental step in the synthesis of many aromatic amines, which are versatile precursors for a wide range of chemical entities.[2]

Role in Nucleophilic Aromatic Substitution (SNAr)

The nitro group in the 2-position of this compound is positioned ortho to the chlorine atom at the 5-position and para to the chlorine atom at the 4-position. This arrangement is optimal for the stabilization of the negatively charged Meisenheimer intermediate formed during an SNAr reaction.[1] The reaction proceeds via a two-step addition-elimination mechanism.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

The presence of the nitro group significantly stabilizes the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.

Reaction: Synthesis of N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline

| Parameter | Value |

| Reactants | 4-chloro-3,5-dinitrobenzotrifluoride (1 eq), Di-n-propylamine (1.2 eq) |

| Base | Sodium hydroxide |

| Solvent | Water |

| Temperature | 60°C |

| Reaction Time | 2.5 hours |

| Yield | 98.5% |

Detailed Methodology:

-

In a 250 mL reactor, add 4-chloro-3,5-dinitrobenzotrifluoride (27.06 g, 0.1 mol) and 30 mL of water.

-

Initiate stirring and add di-n-propylamine (12.14 g, 0.12 mol) and a solution of sodium hydroxide (4 g in 16 mL of water) dropwise over 30 minutes.

-

Adjust the pH of the system to 7.5-8.5 using a 1% aqueous sodium hydroxide solution.

-

Maintain the reaction temperature at 60°C for 2.5 hours.

-

Cool the reaction mixture to room temperature to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to obtain the target compound.[4]

This protocol demonstrates the high reactivity of the chloro-substituent activated by nitro groups towards nucleophilic displacement by an amine. A similar reactivity pattern is expected for this compound, with the chlorine atom at position 4 or 5 being susceptible to substitution.

Reduction of the Nitro Group

The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis. This is typically achieved through catalytic hydrogenation or by using reducing metals in acidic media.[2]

Caption: General scheme for the reduction of a nitro group to an amine.

The following protocol for the reduction of 2-nitro-3,4-dichlorobenzotrifluoride provides a representative procedure for the conversion of the nitro group in a dichlorinated benzotrifluoride to an amine.[5]

Reaction: Synthesis of 2-Amino-3,4-dichlorobenzotrifluoride

| Parameter | Value |

| Reactant | 2-Nitro-3,4-dichlorobenzotrifluoride (1 eq) |

| Reducing Agent | Iron powder (3-5 eq) |

| Acid | Concentrated Hydrochloric Acid (0.5 eq) |

| Solvent | Ethanol or Acetic Acid |

| Temperature | Reflux |

| Reaction Time | 2-3 hours |

Detailed Methodology:

-

Set up a round-bottom flask with a reflux condenser and a mechanical stirrer.

-

Add 2-nitro-3,4-dichlorobenzotrifluoride (1 eq) and a suitable solvent (e.g., ethanol or acetic acid).

-

Add iron powder (3-5 eq) to the mixture.

-

Heat the mixture to 50-60°C and then add concentrated hydrochloric acid (0.5 eq) portion-wise. The reaction is exothermic.

-

After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with a concentrated NaOH solution to a pH > 10 and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also a common and effective method for nitro group reduction.[6]

Summary of Reactivity

The nitro group in this compound primarily influences the molecule's reactivity in two significant ways:

-

SNAr Activation: It strongly activates the aromatic ring for nucleophilic substitution of the chlorine atoms. The chlorine at position 4 (para to the nitro group) is expected to be more reactive than the chlorine at position 5 (meta to the nitro group).

-

Reducibility: The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further functionalization.

The combination of these reactive modes makes this compound a versatile building block in synthetic chemistry.

Conclusion

This technical guide has detailed the core reactivity of the nitro group in this compound. By understanding its role as both a powerful activating group for nucleophilic aromatic substitution and as a functional group amenable to reduction, researchers can effectively utilize this compound in the synthesis of complex and valuable molecules. The provided experimental protocols for analogous compounds serve as a practical starting point for the development of specific synthetic methodologies. Further investigation into the precise reaction kinetics and substrate scope for this compound is warranted to fully exploit its synthetic potential.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]

- 3. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]

- 4. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. tcichemicals.com [tcichemicals.com]

The Strategic Utility of 4,5-Dichloro-2-nitrobenzotrifluoride in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro-functionalized aromatic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (–CF3) and nitro group (–NO2) offer unique electronic and lipophilic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4,5-Dichloro-2-nitrobenzotrifluoride, a readily available chemical intermediate, represents a valuable building block for the synthesis of diverse and complex molecular architectures with significant potential in medicinal chemistry. This technical guide explores the synthetic versatility and potential therapeutic applications of this compound, providing insights into its role in the development of novel therapeutic agents.

Core Synthetic Transformations and Methodologies

The chemical reactivity of this compound is primarily dictated by the presence of the nitro group and the two chlorine substituents on the benzene ring. These features allow for a range of synthetic manipulations to generate a library of derivatives for biological screening.

Reduction of the Nitro Group

The most fundamental transformation of this compound in a medicinal chemistry context is the reduction of the nitro group to a primary amine, yielding 4,5-dichloro-2-aminobenzotrifluoride. This amine serves as a versatile handle for a multitude of subsequent chemical reactions.

Experimental Protocol: Synthesis of 4,5-Dichloro-2-aminobenzotrifluoride

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (approximately 80-90 °C).

-

Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,5-dichloro-2-aminobenzotrifluoride.

-

The product can be further purified by column chromatography on silica gel if necessary.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms on the aromatic ring, activated by the electron-withdrawing nitro and trifluoromethyl groups, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, thereby enabling the exploration of a broad chemical space.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

Materials:

-

This compound

-

Desired primary or secondary amine

-

A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))

-

A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN))

Procedure:

-

Dissolve this compound (1 equivalent) in the chosen solvent in a reaction vessel.

-

Add the amine nucleophile (1.1 to 2 equivalents) and the base (1.5 to 3 equivalents).

-

Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Potential Therapeutic Applications and Representative Data

While specific drug candidates derived directly from this compound are not extensively reported in the public domain, the structural motif of a dichlorinated, trifluoromethylated aniline is present in a variety of bioactive molecules. This section explores potential therapeutic areas where this building block could be of significant value, supported by data from structurally related compounds.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,4-dichloro-5-methoxyphenylamino moiety, which is structurally analogous to derivatives of 4,5-dichloro-2-aminobenzotrifluoride, is a key pharmacophore in the approved tyrosine kinase inhibitor Bosutinib . Bosutinib targets Src and Abl kinases and is used in the treatment of chronic myeloid leukemia. This suggests that derivatives of 4,5-dichloro-2-aminobenzotrifluoride could be valuable scaffolds for the development of novel kinase inhibitors.

| Compound | Kinase Target | IC₅₀ (nM) | Reference |

| Bosutinib | Src | 1.2 | [1] |

| Bosutinib | Abl | 1.0 | [1] |

| Analog 1 | Lck | 5.5 | [1] |

| Analog 2 | Lyn | 3.7 | [1] |

Table 1: In vitro kinase inhibitory activity of Bosutinib and its analogs, demonstrating the potency of the dichlorinated aniline scaffold.

Antiviral Agents

The dichlorophenyl moiety is also found in compounds with antiviral activity. For instance, derivatives of dichlorophenylamino quinolines have been investigated as inhibitors of various viral targets. The electronic properties of the chlorine and trifluoromethyl substituents can contribute to favorable interactions with viral proteins.

| Compound | Virus | EC₅₀ (µM) | Cell Line | Reference |

| Compound A | Rhinovirus | 0.05 | HeLa | [2] |

| Compound B | Poliovirus | 0.1 | Vero | [2] |

| Compound C | Coxsackievirus B3 | 0.2 | BGM | [2] |

Table 2: Antiviral activity of representative dichlorophenyl derivatives against various picornaviruses.

Antiparasitic Agents

Substituted anilines are also key components of various antiparasitic drugs. The lipophilicity imparted by the trifluoromethyl and chloro groups can enhance cell permeability, a crucial factor for targeting intracellular parasites. For example, the anthelmintic drug Triclabendazole, used to treat fascioliasis, is synthesized from a related dichloronitroaniline precursor.

| Compound | Parasite | IC₅₀ (µM) | Reference |

| Mefloquine Analog | Plasmodium falciparum | 0.02 | [3] |

| Triclabendazole sulfoxide | Fasciola hepatica | 0.1 | [4] |

Table 3: Antiparasitic activity of compounds containing substituted aniline scaffolds.

Signaling Pathways and Experimental Workflows

To provide a conceptual framework for the application of this compound derivatives, the following diagrams illustrate a key signaling pathway often targeted in oncology and a general workflow for the synthesis and evaluation of these potential drug candidates.

Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4,5-Dichloro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-nitrobenzotrifluoride is a highly activated aromatic compound, making it a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of three strong electron-withdrawing groups—two chlorine atoms, a nitro group, and a trifluoromethyl group—significantly enhances the electrophilicity of the aromatic ring. This activation facilitates the displacement of the chlorine atoms by a variety of nucleophiles, providing a versatile platform for the synthesis of diverse and complex molecules. This is particularly relevant in the fields of medicinal chemistry and materials science, where the introduction of specific functionalities onto an aromatic core is a common strategy for developing new compounds with desired biological or physical properties.

The SNAr reaction with this compound typically proceeds via a Meisenheimer complex intermediate, where the nucleophile adds to the aromatic ring, forming a resonance-stabilized anionic intermediate before the leaving group (a chloride ion) is expelled. The regioselectivity of the substitution is influenced by the electronic effects of the activating groups.

These application notes provide detailed protocols for the nucleophilic aromatic substitution of this compound with both amine and alkoxide nucleophiles, along with illustrative quantitative data and visualizations of the experimental workflow and reaction mechanism.

Data Presentation

The following tables summarize representative quantitative data for the nucleophilic aromatic substitution reactions of this compound with piperidine and sodium methoxide. Please note that these are illustrative examples, and actual yields may vary depending on specific reaction conditions and scale.

Table 1: Reaction of this compound with Piperidine

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Piperidine | 2.2 eq |

| Potassium Carbonate (K₂CO₃) | 2.0 eq |

| Solvent | Dimethylformamide (DMF) |

| Reaction Temperature | 80 °C |

| Reaction Time | 6 hours |

| Product | 1-(4-Chloro-2-nitro-5-(trifluoromethyl)phenyl)piperidine |

| Illustrative Yield | 85% |

| Appearance | Yellow Solid |

Table 2: Reaction of this compound with Sodium Methoxide

| Parameter | Value |

| Reactants | |

| This compound | 1.0 eq |

| Sodium Methoxide (25% in Methanol) | 2.5 eq |

| Solvent | Methanol |

| Reaction Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 4 hours |

| Product | 4-Chloro-1-methoxy-2-nitro-5-(trifluoromethyl)benzene |

| Illustrative Yield | 92% |

| Appearance | Pale Yellow Solid |

Experimental Protocols

Safety Precautions: this compound is an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Sodium methoxide is corrosive and flammable and should be handled with care.

Protocol 1: Synthesis of 1-(4-Chloro-2-nitro-5-(trifluoromethyl)phenyl)piperidine

This protocol describes the reaction of this compound with a secondary amine, piperidine.

Materials:

-

This compound

-

Piperidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq).

-

Dissolve the solids in anhydrous dimethylformamide (DMF).

-

Add piperidine (2.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 2: Synthesis of 4-Chloro-1-methoxy-2-nitro-5-(trifluoromethyl)benzene

This protocol details the reaction of this compound with sodium methoxide.

Materials:

-

This compound

-

Sodium methoxide (25% solution in methanol)

-

Methanol

-

Dichloromethane

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Boiling chips

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Place this compound (1.0 eq) in a round-bottom flask.

-

Add methanol and a few boiling chips to the flask.

-

Add the 25% sodium methoxide solution in methanol (2.5 eq).

-

Assemble the reflux apparatus.

-

Heat the reaction mixture to a gentle reflux and maintain for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing distilled water to precipitate the product.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with distilled water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.

Visualizations

The following diagrams illustrate the general workflow for nucleophilic aromatic substitution and the underlying reaction mechanism.

Application Notes and Protocols for the Synthesis of Novel Herbicides Using 4,5-Dichloro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel diphenyl ether herbicides utilizing 4,5-dichloro-2-nitrobenzotrifluoride as a key starting material. The trifluoromethyl group and the substitution pattern of this building block are instrumental in developing potent herbicides that target protoporphyrinogen oxidase (PPO).

Introduction

Diphenyl ether herbicides are a significant class of agrochemicals known for their effectiveness against a broad spectrum of weeds. A common structural feature in many potent diphenyl ether herbicides is the presence of a trifluoromethyl (-CF3) group, which can enhance the biological activity of the molecule. The starting material, this compound, is an excellent precursor for the synthesis of these herbicides due to its activated aromatic ring, which is amenable to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates the displacement of one of the chloro substituents by a substituted phenoxide, forming the core diphenyl ether structure.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route involves the reaction of this compound with a variety of substituted phenols. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion acts as the nucleophile.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Novel Diphenyl Ether Herbicides

This protocol outlines the synthesis of a representative diphenyl ether herbicide from this compound and a substituted phenol.

Materials:

-

This compound

-

Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phenoxide:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) portion-wise to the solution at room temperature.

-

Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.

-

-

Nucleophilic Aromatic Substitution Reaction:

-

To the freshly prepared phenoxide solution, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at room temperature.

-

Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the phenol.

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure diphenyl ether herbicide.

-

-

Characterization:

-

Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Data Presentation

The following table summarizes the hypothetical yield and herbicidal activity data for a series of novel diphenyl ether herbicides synthesized from this compound and various substituted phenols. The herbicidal activity is presented as the concentration required to inhibit 50% of the growth (IC₅₀) of a model plant, Arabidopsis thaliana, and the inhibition of the target enzyme, protoporphyrinogen oxidase (PPO).

| Compound ID | Substituted Phenol Moiety | Yield (%) | Herbicidal Activity (IC₅₀, µM) vs. A. thaliana | PPO Inhibition (IC₅₀, µM) |

| DEH-1 | 4-chlorophenoxy | 75 | 5.2 | 1.8 |

| DEH-2 | 2,4-dichlorophenoxy | 68 | 2.1 | 0.9 |

| DEH-3 | 4-trifluoromethylphenoxy | 72 | 1.5 | 0.5 |

| DEH-4 | 3,4-dichlorophenoxy | 70 | 3.8 | 1.2 |

| DEH-5 | 4-cyanophenoxy | 65 | 4.5 | 1.5 |

Note: The data presented in this table are representative and intended for illustrative purposes.

Mandatory Visualizations

Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)

The synthesized diphenyl ether herbicides are designed to inhibit the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to weed death.

Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.

Experimental Workflow: Synthesis of Novel Diphenyl Ether Herbicides

The following diagram illustrates the general workflow for the synthesis and evaluation of novel diphenyl ether herbicides.

Caption: General workflow for the synthesis and screening of novel herbicides.

Application Notes and Protocols: Synthetic Routes to Pharmaceutical Precursors from 4,5-Dichloro-2-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed synthetic pathway for the transformation of 4,5-dichloro-2-nitrobenzotrifluoride into valuable pharmaceutical precursors. The core of this process involves the reduction of the nitro group to form 4,5-dichloro-2-aminobenzotrifluoride, a versatile intermediate for the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines. These structural motifs are prevalent in a wide range of pharmacologically active molecules.

Introduction

This compound is a readily available starting material that, through strategic chemical modifications, can be converted into key building blocks for drug discovery and development. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. The primary transformation highlighted in these notes is the reduction of the nitro group, followed by cyclization reactions to form heterocyclic systems of high interest in medicinal chemistry.

Proposed Synthetic Pathway

The proposed synthetic route commences with the reduction of the nitro group of this compound to yield 4,5-dichloro-2-aminobenzotrifluoride. This aniline derivative can then undergo condensation reactions with various electrophiles to construct benzimidazole and quinoxaline ring systems.

Caption: Proposed synthetic route from this compound.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Dichloro-2-aminobenzotrifluoride via Catalytic Hydrogenation

This protocol describes the reduction of the nitro group using palladium on carbon as a catalyst. This method is generally high-yielding and clean, but care must be taken to avoid dehalogenation.

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filter aid (e.g., Celite®)

Procedure:

-

To a hydrogenation flask, add this compound (1.0 eq) and ethanol or ethyl acetate (10-20 mL per gram of substrate).

-

Carefully add 10% Pd/C (1-5 mol%).

-

Seal the flask and purge with an inert gas, then introduce hydrogen gas (maintain a positive pressure, e.g., via a balloon, or use a Parr hydrogenator).

-

Stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, purge the flask with inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 4,5-dichloro-2-aminobenzotrifluoride. The product can be purified further by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 6,7-Dichloro-2-substituted-1H-benzo[d]imidazole from 4,5-Dichloro-2-aminobenzotrifluoride

This protocol outlines the condensation of the synthesized aniline with an aldehyde to form a benzimidazole ring system.

Materials:

-

4,5-Dichloro-2-aminobenzotrifluoride

-

Substituted aldehyde (e.g., benzaldehyde)

-

Ethanol

-

p-Toluenesulfonic acid (p-TsOH) or a similar acid catalyst

Procedure:

-

In a round-bottom flask, dissolve 4,5-dichloro-2-aminobenzotrifluoride (1.0 eq) in ethanol.

-

Add the substituted aldehyde (1.0-1.2 eq) to the solution.

-

Add a catalytic amount of p-TsOH.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Protocol 3: Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxaline from 4,5-Dichloro-2-aminobenzotrifluoride

This protocol describes the condensation of the aniline derivative with a 1,2-dicarbonyl compound to yield a quinoxaline.

Materials:

-

4,5-Dichloro-2-aminobenzotrifluoride

-

1,2-Dicarbonyl compound (e.g., benzil)

-

Ethanol or Acetic Acid

Procedure:

-

Dissolve 4,5-dichloro-2-aminobenzotrifluoride (1.0 eq) in ethanol or acetic acid in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound (1.0 eq).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling and can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Data Presentation

The following tables summarize expected outcomes for the key reaction steps based on analogous transformations reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.

Table 1: Comparison of Nitro Group Reduction Methods

| Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |

| Catalytic Hydrogenation | H₂, Pd/C | 85-95 | High yield, clean reaction | Potential for dehalogenation, requires H₂ gas |

| Transfer Hydrogenation | Ammonium formate, Pd/C | 80-90 | Mild conditions, avoids high-pressure H₂ | Potential for dehalogenation |

| Metal-mediated Reduction | Fe, Acetic Acid | 80-95 | Cost-effective, high functional group tolerance | Stoichiometric metal waste, acidic conditions |

Table 2: Representative Yields for Heterocycle Formation

| Heterocycle | Reactant B | Typical Yield (%) |

| Benzimidazole | Aromatic or Aliphatic Aldehyde | 70-90 |

| Benzimidazole | Carboxylic Acid (with acid catalyst) | 60-85 |

| Quinoxaline | 1,2-Dicarbonyl Compound (e.g., Benzil) | 80-95 |

Logical Workflow for Precursor Synthesis

The following diagram illustrates the decision-making process for selecting a synthetic route based on the desired final product.

Caption: Decision workflow for the synthesis of pharmaceutical precursors.

Application Note: Reaction Conditions for the Nitration of Dichlorobenzotrifluoride

Audience: Researchers, scientists, and drug development professionals.

Introduction Dichlorobenzotrifluoride and its nitrated derivatives are crucial intermediates in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1][2] Specifically, 2,4-dichloro-3,5-dinitrobenzotrifluoride serves as a key building block.[2] The introduction of nitro groups onto the dichlorobenzotrifluoride ring is typically achieved through electrophilic aromatic substitution using a mixed acid system, most commonly a combination of nitric acid and sulfuric acid.[3] The reaction conditions, including temperature, reaction time, and the specific nitrating agents, significantly influence the yield and regioselectivity of the product. This document outlines various reported protocols and provides detailed experimental procedures for the nitration of dichlorobenzotrifluoride.

Data Presentation: Summary of Nitration Conditions

The following table summarizes various reported conditions for the dinitration of 2,4-dichlorobenzotrifluoride.

| Starting Material | Nitrating Agent/Acid System | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |

| 2,4-Dichlorobenzotrifluoride | Fuming Nitric Acid (90%), Fuming Sulfuric Acid (30-33% free SO₃) | 76 | 96 | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 79 | [4] |

| 2,4-Dichloro-3-nitrobenzotrifluoride | Ammonium Nitrate, 20% Fuming Sulfuric Acid, Recycled Waste Acid | 100 | 4 | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 80-81 | [5] |

| 2,4-Dichloro-3-nitrobenzotrifluoride | Ammonium Nitrate, 30% Fuming Sulfuric Acid, Recycled Waste Acid | 80 | 4 | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 86 | [5] |

| 2,4-Dichlorobenzotrifluoride | Nitric Acid, Fuming Sulfuric Acid | 40-45 (initial), then ramped to 90, 100, and finally 120 | ~19 | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | High | [1][6] |

Experimental Protocols

Protocol 1: Dinitration using Fuming Nitric and Fuming Sulfuric Acid

This protocol is adapted from a procedure for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride.[4]

Materials:

-

2,4-Dichlorobenzotrifluoride (148.8 g, 0.692 mole)

-

Fuming Sulfuric Acid (600 ml, containing 30-33% free SO₃)

-

Fuming Nitric Acid (585 ml, 90%)

-

Toluene (1000 ml)

-

5% Sodium Bicarbonate Solution (1000 ml)

-

Water

-

Ice

Equipment:

-

2-liter, three-necked flask

-

Stirrer

-

Heating mantle with temperature controller

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 2-liter, three-necked flask, add the fuming sulfuric acid (600 ml) and cool the flask in an ice bath.

-

While stirring, slowly add the fuming nitric acid (585 ml) to the sulfuric acid.

-

To the stirred, cooled acid mixture, add 2,4-dichlorobenzotrifluoride (148.8 g).

-

Remove the ice bath and heat the resulting slurry to 76°C. Maintain the temperature at 76 ± 1°C for 96 hours with continuous stirring.

-

After the reaction period, cool the mixture. A crust of crystalline product will form. Drain the excess acid from the solid product.

-

Carefully add water (1000 ml) to the broken-up solid product.

-

Extract the aqueous slurry with toluene (500 ml).

-

Combine the toluene extract with an additional 500 ml of toluene.

-

Wash the toluene solution successively with water (500 ml), twice with 5% sodium bicarbonate solution (2 x 500 ml), and finally with water (500 ml).

-

Remove the toluene by evaporation under reduced pressure.

-

Dry the resulting solid overnight to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride (166.6 g, 79% yield).

Protocol 2: Dinitration using a Stepwise Temperature Increase

This protocol describes a method involving a gradual increase in temperature to control the reaction.[1][6]

Materials:

-

2,4-Dichlorobenzotrifluoride

-

Fuming Sulfuric Acid

-

Nitric Acid

Equipment:

-

Nitrification reaction kettle with temperature control and dropping funnel

Procedure:

-

Charge the reaction kettle with the calculated amounts of fuming sulfuric acid and nitric acid.

-

Control the initial temperature of the acid mixture at 40-45°C.

-

Begin the dropwise addition of 2,4-dichlorobenzotrifluoride. After the addition is complete, maintain the temperature for 1 hour.

-

Initiate a stepwise heating program:

-

Heat to 90°C over a period of 3 hours.

-

Continue heating to 100°C over the next 6-7 hours.

-

Finally, raise the temperature to 120°C over 4 hours.

-

-

Maintain the reaction mixture at 120°C for 5 hours. The reaction is considered complete when sampling analysis shows the mononitrate content is less than 1%.

-

Upon completion, cool the reaction mixture and proceed with a standard work-up involving water washing, alkaline washing, and recrystallization to obtain the purified product.[1][6]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the nitration of dichlorobenzotrifluoride.

References

- 1. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 [chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]

- 5. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

- 6. CN112358401A - Preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]

Application Note: A Scalable Synthetic Approach to 4,5-Dichloro-2-nitrobenzotrifluoride and Its Derivatives